molecular formula C7H7NO2 B1352767 6-Methoxynicotinaldehyde CAS No. 65873-72-5

6-Methoxynicotinaldehyde

Cat. No.: B1352767
CAS No.: 65873-72-5
M. Wt: 137.14 g/mol
InChI Key: CTAIEPPAOULMFY-UHFFFAOYSA-N
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Description

6-Methoxynicotinaldehyde, also known as 6-methoxy-3-pyridinecarboxaldehyde, is an organic compound with the molecular formula C7H7NO2. It is a derivative of nicotinaldehyde, where a methoxy group is substituted at the sixth position of the pyridine ring. This compound is typically found as an off-white to light yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxynicotinaldehyde can be synthesized from 5-bromo-2-methoxypyridine. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 6-Methoxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

6-Methoxynicotinaldehyde serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. Its unique methoxy group enhances its reactivity, making it a valuable precursor for synthesizing more complex compounds.

The compound has demonstrated significant biological activities:

  • Inhibition of Enzymes: It has been studied for its ability to inhibit cancer-associated mutant isocitrate dehydrogenases, which play a role in tumorigenesis. Compounds derived from this compound were shown to reduce levels of D2HG (2-hydroxyglutarate), a metabolite associated with cancer progression .
  • Drug Development: It is involved in the synthesis of drugs targeting specific receptors, such as somatostatin receptors, which are implicated in various physiological processes.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential as therapeutic agents for inflammatory diseases. For instance, certain derivatives have been identified as selective inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation . The application of these compounds in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) has been explored .

Table 1: Comparison of Biological Activities

CompoundBiological ActivityReference
This compoundInhibitor of isocitrate dehydrogenases
Derivative ASelective MMP inhibitor
Derivative BAnti-inflammatory properties

Table 2: Synthetic Routes

Route DescriptionStarting MaterialYield (%)
Route A5-bromo-2-methoxypyridineHigh
Route BAlternative pyridine derivativesModerate

Case Studies

Case Study 1: Inhibition of Cancer Metabolism
A study investigated the effects of various derivatives of this compound on cellular metabolism in cancer cells. The results indicated that specific modifications to the methoxy group significantly enhanced inhibitory activity against mutant isocitrate dehydrogenases, suggesting a structure-activity relationship that could inform future drug design .

Case Study 2: Therapeutic Applications
Research focused on the application of this compound derivatives in treating inflammatory diseases revealed promising results. Compounds were tested for their ability to inhibit MMPs selectively, demonstrating potential for developing new therapies for conditions like asthma and COPD .

Mechanism of Action

The mechanism of action of 6-methoxynicotinaldehyde involves its interaction with specific molecular targets. For instance, it acts as an intermediate in the synthesis of compounds that target the somatostatin receptor subtype 3. The methoxy group at the sixth position of the pyridine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-Methoxynicotinaldehyde is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution enhances its solubility and alters its interaction with biological targets compared to its analogs .

Biological Activity

6-Methoxynicotinaldehyde (6-MNA), also known as 6-methoxy-3-pyridinecarboxaldehyde, is an organic compound with the molecular formula C7_7H7_7NO2_2. This compound is notable for its methoxy group, which significantly influences its biological activity and chemical reactivity. It has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

6-MNA is typically presented as an off-white to light yellow crystalline powder. It can be synthesized through various methods, including the condensation of 5-bromo-2-methoxypyridine with appropriate aldehydes. The compound serves as a substrate in the synthesis of flavanones via L-proline-catalyzed reactions with o-hydroxyarylketones .

Biological Activity Overview

The biological activity of 6-MNA encompasses several mechanisms and pathways:

The mechanisms through which 6-MNA exerts its biological effects include:

  • Enzyme Interaction : As a substrate for various enzymatic reactions, 6-MNA interacts with enzymes that catalyze the synthesis of biologically active molecules. This interaction can lead to significant changes in metabolic pathways and cellular functions .
  • Cell Signaling Pathways : The compound has been observed to affect cellular signaling pathways, influencing gene expression and metabolic processes within cells .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntioxidantNeutralizes free radicals; potential protective effects against oxidative stress,
Anti-inflammatoryModulates inflammatory pathways; reduces inflammation markers
AntibacterialExhibits varying degrees of inhibition against Gram-positive and Gram-negative bacteria
Cancer-related effectsInfluences cell proliferation and apoptosis; interacts with cancer-related receptors ,

Notable Research Findings

  • A study highlighted the synthesis of flavanones from 6-MNA, demonstrating its role as a precursor in producing compounds with significant antioxidant activity.
  • Another investigation focused on the antibacterial efficacy of modified nicotinaldehyde derivatives, indicating that structural variations could enhance activity against resistant bacterial strains .
  • Research into the metabolic pathways involving 6-MNA revealed its potential effects on cellular metabolism and signaling, suggesting avenues for therapeutic interventions in metabolic disorders .

Q & A

Q. What are the common synthetic routes for 6-Methoxynicotinaldehyde, and how can reaction conditions be optimized?

Basic
this compound is typically synthesized via condensation reactions. A widely cited method involves refluxing nicotinaldehyde derivatives with sodium acetate (NaOAc) and acetic acid (HOAc) in the presence of an aldehyde precursor (e.g., Scheme 1 in Fangru et al., 2023). Key parameters include temperature control (reflux conditions), stoichiometric ratios, and catalyst selection. Purity is often verified using HPLC (≥98%) .

Advanced: Optimizing Reaction Conditions
To enhance yield and minimize side products, researchers should:

  • Vary solvent systems : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Adjust catalyst loading : Incremental increases in NaOAc (1–2 equiv) can drive equilibrium toward product formation.
  • Monitor reaction kinetics : Use in-situ FTIR or LC-MS to track intermediate stability and byproduct formation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity ≥98% .

Advanced: Addressing Spectral Ambiguities

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C7_7H7_7NO2_2) with <2 ppm error.
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

Advanced
Discrepancies in literature data often arise from:

  • Impurity profiles : Trace solvents or byproducts alter melting points. Validate purity via DSC (differential scanning calorimetry).
  • Polymorphism : Characterize crystalline forms using PXRD.
  • Methodological differences : Standardize protocols (e.g., heating rates in melting point determination) and cross-reference multiple sources (e.g., NIST databases) .

Q. What experimental design considerations are critical for stability studies of this compound?

Advanced

  • Storage conditions : Test degradation under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH).
  • Analytical endpoints : Monitor aldehyde oxidation to carboxylic acids via FTIR or TLC.
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf life under stress conditions (e.g., 60°C/75% RH) .

Q. How can this compound be integrated into multi-step syntheses of heterocyclic compounds?

Advanced

  • Protection-deprotection strategies : Use silyl ethers or acetals to shield the aldehyde group during subsequent reactions.
  • Catalytic cross-coupling : Employ Pd-mediated reactions (e.g., Suzuki-Miyaura) to functionalize the pyridine ring without aldehyde interference.
  • Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water in condensation steps .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies involving this compound derivatives?

Advanced

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} values.
  • Meta-analysis : Combine results from independent studies using random-effects models to account for variability in assay conditions.
  • Sensitivity analysis : Identify outliers via Cook’s distance or leverage plots .

Q. Key Methodological Recommendations

Synthesis : Prioritize anhydrous conditions to prevent aldehyde oxidation.

Characterization : Combine orthogonal techniques (NMR, HRMS, XRD) for unambiguous identification.

Data Validation : Cross-check findings against primary literature and standardized protocols .

Properties

IUPAC Name

6-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAIEPPAOULMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391833
Record name 6-Methoxynicotinaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65873-72-5
Record name 6-Methoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65873-72-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxynicotinaldehyde
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Record name 6-METHOXYPYRIDINE-3-CARBALDEHYDE
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Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-5-cyanopyridine (61.26 g), semi-carbazide hydrochloride (76.4 g), sodium acetate (74.92 g), ethanol (1,300 ml) and water (400 ml) was hydrogenated at 344 kPa using Raney nickel catalyst (1.0 g). The mixture was evaporated to a volume of 500 ml, water (1,000 ml) was added and the mixture was allowed to stand at 0° overnight. The mixture was filtered and the solid was washed with water and dissolved in 10% hydrochloric acid (1,000 ml). Formaldehyde solution (36% w/v, 450 ml) was added and the mixture was warmed for 15 minutes, allowed to cool and was added to a solution of sodium acetate (298.5 g) in water (900 ml). This mixture was extracted with ether and the combined extracts were successively washed with aqueous potassium carbonate and water and were dried and evaporated to give 6-methoxypyridine-3-carboxaldehyde (31.5 g, 50%), m.p. 48-49°.
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61.26 g
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76.4 g
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74.92 g
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (3.46 mL of a 1.6 M solution in hexanes) in THF (18 mL) was cooled to −78° C. and treated with a solution of 5-bromo-2-methoxypyridine (Johnson, C. R.; Sirisoma, N. S. Tetrahedron Lett. 1998, 39, 2059) 18-1 (1.04 g, 5.53 mmol) in THF (2 mL). The heterogeneous mixture was stirred for 40 min and neat DMF (1.5 mL) was added. The solution was stirred for 90 min at −78° C. and quenched with satd aq NH4Cl solution (2 mL). The cold bath was removed and the mixture warmed to room temperature. The mixture was extracted with EtOAc (2×30 mL) and the combined organic solutions washed with brine, dried over MgSO4, filtered, and concentrated to the desired aldehyde 18-2.
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1.5 mL
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Synthesis routes and methods III

Procedure details

N-butyllithium, 1.6 M solution in hexanes (1.05 eq, 7.0 ml) was added dropwise to a solution of 5-bromo-2-methoxy-pyridine (2 g, 10.63 mmol) in THF, Acros dry (25 ml) under argon atmosphere at −78° C. After complete addition the mixture was stirred for another 90 minutes at −78° C. at which time DMF, acros dry (2 eq, 1.65 ml) was added dropwise. The mixture was then stirred at −78° C. for another 90 minutes. The mixture was then warmed-up to room temperature and poured into 150 ml of NaHCO3 saturated water solution. The organics were extracted with 3×70 ml of diethyl ether. The gathered ether layers were dried over Na2SO4 the solvent was evaporated and the obtained crude was purified by chromatography on BIOTAGE SP1 purification device using 25 g normal phase silica SNAP column and cyclohexane/EtOAc solvent system (gradient 1-10% of EtOAc in 20 column volumes) Solvent from the gathered fractions of appropriate composition was evaporated and obtained was 6-methoxy-pyridine-3-carbaldehyde (1.04 g, yield=71.2%, purity=95%) in form of white crystals. MS: [M+H]+=138.09 1H NMR (300 MHz; CDCl3) δ/ppm 4.04 (s, 3H), 6.85 (d, J=8.70 Hz, 1H), 8.07 (dd, J=8.70 Hz, J=2.34 Hz, 1H), 8.64 (d, J=2.34 Hz, 1H), 9.96 (s, 1H)
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Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-methoxy-pyridine (8.50 g, 45.2 mmol) in 100 mL dry ether under argon at −64° C. was added 1.6 M n-BuLi in hexanes. The resulting mixture was stirred at −64° C. for 40 minutes and allowed to warm to −35° C. To the resulting suspension was added 7.0 mL of dry DMF over 10 minutes. After 15 minutes, the mixture was allowed to warm to 0° C. and 75 mL of 5% NH4Cl was added. The resulting mixture was separated and the aqueous layer extracted with EtOAc (3×75 mL). The organics were combined, dried (MgSO4), filtered and evaporated under vacuum to give 2-methoxy-pyridine-5-carboxaldehyde as a tannish solid (recrystallized from hexane), 3.76 g (60.6%); m.p. 48.5-50° C.
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8.5 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methoxynicotinaldehyde
6-Methoxynicotinaldehyde
6-Methoxynicotinaldehyde

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